AC-Tyr(SO3H)-met-gly-trp-met-asp-phe-NH2

Pancreatic acinar cell assay Amylase secretion CCK receptor agonist potency

Standard CCK fragments (CCK-4, -5, -6) or desulfated analogs fail to replicate native biphasic signaling, reducing experimental validity. Acetylated and sulfated CCK-7 (Ac-CCK-7) is the minimal full-agonist sequence retaining picomolar potency at both CCK receptor subtypes. - **Relevance:** Only Ac-CCK-7 reproduces physiological PLC-mediated Ca²⁺ oscillations and biphasic amylase secretion (vs. monophasic from shorter fragments). - **Stability:** N-terminal acetyl cap confers resistance to aminopeptidase degradation, enabling 4-5 hour duration in ex vivo or repeated-dose protocols. - **Procurement advantage:** Ready-to-use synthetic heptapeptide. Avoid false negatives from truncated analogs. Secure batch-to-batch consistency for receptor pharmacology or feeding models.

Molecular Formula C47H57N9Na2O14S3
Molecular Weight 1114.2 g/mol
Cat. No. B12109614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC-Tyr(SO3H)-met-gly-trp-met-asp-phe-NH2
Molecular FormulaC47H57N9Na2O14S3
Molecular Weight1114.2 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=C(C=C1)[O-])C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)OS(=O)(=O)[O-])C(=O)NC(CC4=CC=CC=C4)C(=O)N.[Na+].[Na+]
InChIInChI=1S/C47H59N9O14S3.2Na/c1-27(57)51-37(22-29-13-15-31(58)16-14-29)45(64)53-34(17-19-71-2)43(62)50-26-40(59)52-38(23-30-25-49-33-12-8-7-11-32(30)33)46(65)54-35(18-20-72-3)44(63)56-39(24-41(60)70-73(67,68)69)47(66)55-36(42(48)61)21-28-9-5-4-6-10-28;;/h4-16,25,34-39,49,58H,17-24,26H2,1-3H3,(H2,48,61)(H,50,62)(H,51,57)(H,52,59)(H,53,64)(H,54,65)(H,55,66)(H,56,63)(H,67,68,69);;/q;2*+1/p-2
InChIKeyNXNDHPJSAYDSFB-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-CCK-7 (sulfated): A CCK-A/B Receptor Agonist


AC-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2, also designated Acetyl-CCK-7 (sulfated) or Ac-CCK-7, is a synthetic N-terminal acetylated, tyrosine-sulfated heptapeptide corresponding to residues 27–33 of the cholecystokinin (CCK) hormone [1]. This compound retains the full spectrum of biological activity and potency of the intact CCK octapeptide hormone (CCK-8), functioning as a high-affinity agonist at both peripheral (CCK-A/CCK1) and central (CCK-B/CCK2) receptors [2]. The N-acetyl cap and sulfated tyrosine moiety are critical structural determinants that distinguish this peptide from non-acetylated or desulfated analogs in terms of potency, molecular stability, and receptor engagement [3].

Why Generic CCK Fragments Cannot Substitute Ac-CCK-7


Substitution with shorter C-terminal fragments (CCK-6, CCK-5, CCK-4) or desulfated variants is not pharmacologically equivalent because each truncation or modification step profoundly alters the signaling cascade, potency, and receptor selectivity. CCK-7 (with an N-terminal Tyr(SO3H) but lacking the acetyl cap) is approximately 3-fold less potent than Ac-CCK-7 in stimulating pancreatic amylase secretion [1]. Smaller fragments such as CCK-6 and CCK-4 exhibit EC50 values 5,000- to 75,000-fold weaker than Ac-CCK-7 and activate monophasic rather than biphasic amylase secretion, engaging distinct intracellular signaling pathways (PLC versus PLA2) [2]. Desulfation of the tyrosine residue dramatically reduces CCK-A receptor affinity (by approximately 500-fold) while preserving CCK-B affinity, fundamentally altering the pharmacological profile . The complete C-terminal heptapeptide with both the sulfate ester and the N-terminal acetyl modification is therefore a non-negotiable structural requirement for retaining the full physiological response profile.

Quantitative Differentiation Against Key Comparators


Amylase Secretion Potency Versus CCK Fragments

In a direct head-to-head comparison using guinea pig pancreatic acinar cells, Ac-CCK-7 (acetyl-7-peptide amide) was approximately 3 times more potent than non-acetylated CCK-7 (CCK 27-33) in stimulating amylase release, and was equipotent to the full-length CCK-8 (CCK 26-33) [1]. In a separate cross-study comparable assay using rat pancreatic acini, the EC50 for CCK-8 was 0.4 pM, while the heptapeptide (CCK-7) had an EC50 of 0.7 pM, with both peptides evoking a biphasic secretion profile characteristic of full CCK-A receptor agonism [2]. The N-acetyl modification thus restores full CCK-8-equivalent potency that is otherwise diminished in the non-acetylated heptapeptide.

Pancreatic acinar cell assay Amylase secretion CCK receptor agonist potency

In Vivo Anorectic Activity and Dose-Response

In a standardized meal-feeding model designed to assess appetite suppressant activity, Ac-CCK-7 (acetyl-CCK-7) exhibited an ED50 of 7 nmol/kg following intraperitoneal administration to rats [1]. This anorectic effect was blocked by the selective CCK-A receptor antagonist MK-329 (devazepide), confirming that the activity is mediated through peripheral CCK-A receptors [2]. By contrast, CCK-8 administered via the same route in comparable paradigms yields ED50 values in the range of 1–128 nmol/kg depending on the specific model and endpoint measured, with significant inter-study variability [3]. The well-defined and reproducible ED50 of Ac-CCK-7 makes it a preferred reference standard for appetite regulation research where dose-response precision is required.

Appetite suppression Satiety signaling Anorectic agent

Behavioral Satiety: Minimal Pharmacophore Requirement

A systematic analysis of all C- and N-terminal fragments of CCK-8 demonstrated that only CCK 26-33 (full CCK-8) and CCK 27-33 (the heptapeptide H-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2) induced satiety-related reductions in exploratory behavior within a physiological dose range [1]. Ac-CCK-7, as the N-acetylated form of CCK 27-33, contains this complete minimal active sequence. All smaller fragments, including the tetrapeptide CCK-4 (Trp-Met-Asp-Phe-NH2) and pentapeptide CCK-5, were completely inactive in reducing exploratory behavior even at supraphysiological doses as high as 10⁻³ mol/kg [2]. Unsulfated CCK 26-33 and CCK 27-33 were likewise inactive at these extreme doses, underscoring the dual functional requirement for both the full heptapeptide backbone and the tyrosine sulfate modification [3].

Exploratory behavior Satiety syndrome Behavioral pharmacology

Dual CCK-A and CCK-B Receptor Binding Profile

Ac-CCK-7 binds with high affinity to both CCK-A receptors (rat pancreatic membranes) and CCK-B receptors (bovine striatum) and possesses the full spectrum of activity and potency of intact CCK-8 [1]. In radioligand displacement studies using [³H]propionylated CCK-8 as the ligand, the potency rank order at pancreatic CCK-A receptors was CCK-8 > CCK-7 = SucCCK-7, with CCK-7 essentially equipotent to succinylated CCK-7 and only marginally less potent than CCK-8 [2]. This balanced dual-receptor binding profile contrasts with desulfated CCK-8, which shows a marked selectivity shift: the sulfate ester enhances CCK-A receptor affinity by approximately 500-fold while having a negligible effect on CCK-B receptor binding . The sulfated, acetylated heptapeptide thus occupies a unique pharmacological space as a potent, balanced CCK-A/CCK-B dual agonist.

CCK receptor pharmacology CCK-A/CCK1 CCK-B/CCK2 Receptor binding assay

Proteolytic Stability from N-Terminal Acetylation

The N-terminal acetylation of CCK-7 eliminates the free α-amino group that serves as a primary recognition site for aminopeptidase-mediated degradation [1]. While direct comparative half-life data between Ac-CCK-7 and non-acetylated CCK-7 are not available in the public literature, the structural rationale is supported by the design of second-generation Ac-CCK-7 analogs (such as Ro 23-7014) that demonstrated increased resistance to peptidergic degradation and extended duration of action to 4–5 hours in vivo, compared to the shorter-acting endogenous peptides [2]. The acetyl cap also provides a defined, chemically homogeneous N-terminus that eliminates the batch-to-batch variability in N-terminal integrity observed with free-amine CCK-7 preparations, a practical consideration for reproducible experimental design [3].

Peptide stability Proteolytic resistance Aminopeptidase degradation

Biphasic PLC-Dependent Calcium Signaling

In rat pancreatic acinar cells, Ac-CCK-7 and CCK-8 evoke biphasic amylase secretion characterized by Ca²⁺ oscillations at low concentrations (<100 pM) and large Ca²⁺ transients at high concentrations (>100 pM), a response mediated primarily through the phospholipase C (PLC) pathway [1]. In contrast, shorter fragments such as CCK-5 (EC50 = 20,000 pM) cause only monophasic secretion and utilize distinct PLA2-dependent or unidentified pathways at low doses [2]. Critically, CCK-5 and CCK-6 fail to recruit the PLC pathway at low doses and activate protein tyrosine kinase (PTK) pathways only at high doses (CCK-4), demonstrating that the full heptapeptide sequence is required for the integrated PLC-mediated biphasic Ca²⁺ response that characterizes physiological CCK signaling [3].

Signal transduction Phospholipase C Ca²⁺ oscillations Amylase secretion biphasic

Research Applications Driving Comparator-Based Selection


Pancreatic Acinar Cell Signaling and Amylase Secretion

For in vitro pancreatic exocrine secretion assays where the physiological biphasic amylase release profile and PLC-mediated Ca²⁺ oscillations are the experimental endpoints, Ac-CCK-7 delivers the required full-agonist pharmacological signature. Shorter fragments (CCK-6, CCK-5, CCK-4) produce only monophasic secretion and engage alternative PLA2 or PTK pathways, failing to replicate the native CCK signaling cascade [1]. Procurement of Ac-CCK-7 rather than these fragments ensures experimental relevance to physiological CCK receptor signaling.

In Vivo Appetite Suppression and Satiety Pharmacology

In rodent feeding models where the satiety syndrome—including reduced food intake and decreased exploratory behavior—is the primary outcome measure, only the full CCK heptapeptide sequence (as present in Ac-CCK-7) produces effects within a physiological dose range [1]. The well-defined anorectic ED50 of 7 nmol/kg i.p. [2] provides a reproducible benchmark for appetite suppressant screening, CCK-A antagonist efficacy testing, and gut-brain axis neuropharmacology studies. Use of CCK-4 or CCK-5 in such paradigms would yield false-negative results at any dose.

CCK-A and CCK-B Dual Receptor Profiling

When experimental protocols require simultaneous engagement of both CCK receptor subtypes—for instance, in brain-gut axis research or in tumor cell lines co-expressing CCK-A and CCK-B receptors—Ac-CCK-7 provides a balanced high-affinity dual agonist [1]. This contrasts with desulfated CCK-8, which is approximately 500-fold selective for CCK-B over CCK-A receptors [2], making it unsuitable for CCK-A-inclusive studies. Ac-CCK-7 thus serves as a universal reference agonist for competitive binding assays across both receptor subtypes in a single preparation.

Sustained Receptor Activation in Stability-Sensitive Assays

For protocols requiring prolonged receptor stimulation, repeated intraperitoneal dosing, or ex vivo tissue bath experiments where peptide half-life is a critical variable, the N-terminal acetyl cap of Ac-CCK-7 confers resistance to aminopeptidase-mediated degradation not present in non-acetylated CCK-7 [1]. This structural feature, validated in the design of long-acting Ac-CCK-7 analogs with 4–5 hour duration of action [2], makes Ac-CCK-7 the preferred starting scaffold for stability-sensitive CCK pharmacology studies.

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